6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-b]pyridine core with a dimethyl-substituted tetrahydrofuran ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrofuran ring, followed by the construction of the pyrrolo[3,4-b]pyridine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-mesyloxymethyl-5,5-dimethylbutyrolactone
- (3R)-5-Oxotetrahydro-3-furanyl beta-D-glucopyranoside
- (3R)-4,4-Dimethyl-2-oxotetrahydro-3-furanyl 4-methylbenzenesulfonate
Uniqueness
6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific combination of a pyrrolo[3,4-b]pyridine core with a dimethyl-substituted tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
77694-42-9 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
6-(5,5-dimethyl-2-oxooxolan-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C13H12N2O4/c1-13(2)6-8(12(18)19-13)15-10(16)7-4-3-5-14-9(7)11(15)17/h3-5,8H,6H2,1-2H3 |
InChI Key |
HHFPUUXKZGIZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)N2C(=O)C3=C(C2=O)N=CC=C3)C |
Origin of Product |
United States |
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